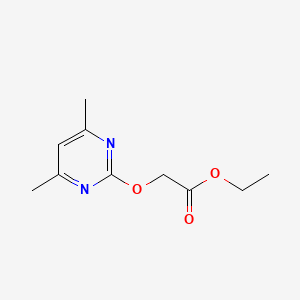

Ethyl-2-(4,6-Dimethylpyrimidin-2-yl)oxyacetat

Übersicht

Beschreibung

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate are DNA and BSA protein . The compound interacts with these targets, leading to changes in their structure and function.

Mode of Action

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate interacts with its targets through a process known as groove binding . This interaction results in the cleavage of DNA , which can lead to significant changes in the function of the DNA and BSA protein.

Result of Action

The interaction of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate with DNA and BSA protein leads to the cleavage of DNA . This can result in significant molecular and cellular effects, including changes in gene expression and protein function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or thioesters.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-(4,6-dimethylpyrimidin-2-yl)thioacetate

- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride

- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Comparison: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. For example, the thioester analog has different reactivity due to the presence of sulfur, which can influence its biological activity and chemical stability .

Biologische Aktivität

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a pyrimidine derivative that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is synthesized through the reaction of 4,6-dimethyl-2-hydroxypyrimidine with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as DNA and bovine serum albumin (BSA). The compound exhibits groove binding , which allows it to interact effectively with DNA, leading to potential cleavage and disruption of DNA processes. This interaction may contribute to its observed antimicrobial and anticancer properties.

Antimicrobial Activity

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate has shown significant antimicrobial activity against various microorganisms. In studies assessing its efficacy against common pathogens, the compound demonstrated notable inhibition against:

-

Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

-

Fungi :

- Candida albicans

- Aspergillus flavus

The results indicated that the compound's structure plays a critical role in its effectiveness against these pathogens, highlighting its potential as a therapeutic agent .

Anticancer Activity

Research has also explored the anticancer properties of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate. In vitro studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways affected by this compound are still under investigation but may involve disruption of DNA replication and repair mechanisms .

Comparative Analysis

To better understand the biological activity of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate, a comparison with similar compounds can be insightful. Below is a table summarizing key properties and activities:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | Structure | Significant against E. coli, S. aureus | Induces apoptosis in cancer cell lines |

| Ethyl 2-(4,6-dimethylpyrimidin-2-yl)thioacetate | Structure | Moderate activity | Limited studies available |

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Structure | Significant against various pathogens | Effective in specific cancer models |

Case Studies

Several case studies have highlighted the promising biological activities of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial effects when modified with additional functional groups. Compounds with specific substitutions showed improved potency against resistant bacterial strains.

- Anticancer Mechanisms : Research involving cancer cell lines indicated that treatment with Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing cell death .

- Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions with target proteins involved in bacterial resistance and cancer proliferation. These studies support the experimental findings regarding its potential as a lead compound for drug development .

Eigenschaften

IUPAC Name |

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTSWTYNJNLSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392220 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77165-99-2 | |

| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.